molecular formula C20H22N6O2S B6447716 3-[methyl(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2549027-41-8

3-[methyl(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione

Cat. No. B6447716
CAS RN: 2549027-41-8
M. Wt: 410.5 g/mol
InChI Key: RCSWGEDACJLALY-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrazolo[1,5-a]pyrazine scaffold . Pyrazolo[1,5-a]pyrazines are a class of compounds that have attracted the attention of organic and medicinal chemists due to their potential biomedical applications . They have been identified as antagonists of various receptors, inhibitors of certain enzymatic activities, and agents that suppress the growth of certain cancer cells .

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Pyrazolo[1,5-a]pyrazine derivatives have been associated with a wide range of biological activities, including inhibition of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and modulation of sirtuins . .

Pharmacokinetics

The ADME properties of the compound are currently unknown. Factors such as absorption, distribution, metabolism, and excretion (ADME) would significantly impact the compound’s bioavailability. These properties are typically determined through in vitro and in vivo studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets . .

properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-14-13-17-20(21-9-12-26(17)22-14)25-10-7-15(8-11-25)24(2)19-16-5-3-4-6-18(16)29(27,28)23-19/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSWGEDACJLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

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